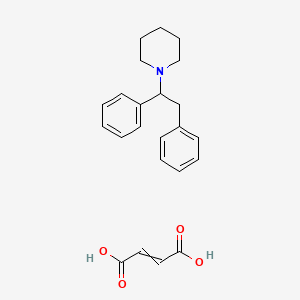
Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields of scientific research. The compound is characterized by the presence of a piperidine ring substituted with a 1,2-diphenylethyl group and a (2Z)-2-butenedioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate typically involves the reaction of 1-(1,2-diphenylethyl)piperidine with maleic acid or its derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the (2Z)-2-butenedioate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate involves its interaction with molecular targets such as receptors and enzymes. It is known to act as an NMDA receptor antagonist, similar to other compounds in its class. This interaction leads to the inhibition of NMDA receptor-mediated neurotransmission, which can result in various physiological and pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,2-diphenylethyl)piperidine: A closely related compound with similar structural features and NMDA receptor antagonistic properties.
1-(2-phenylethyl)piperidine: Another piperidine derivative with comparable biological activities.
1-(1,2-diphenylethyl)pyrrolidine: A pyrrolidine analogue with similar chemical and pharmacological properties .
Uniqueness
Piperidine, 1-(1,2-diphenylethyl)-, (2Z)-2-butenedioate is unique due to its specific substitution pattern and the presence of the (2Z)-2-butenedioate moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
but-2-enedioic acid;1-(1,2-diphenylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N.C4H4O4/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;5-3(6)1-2-4(7)8/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1-2H,(H,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHZEDLXDLPQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













